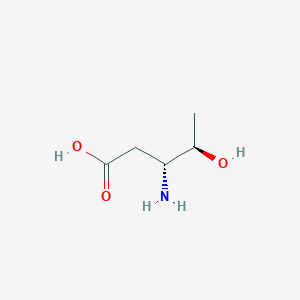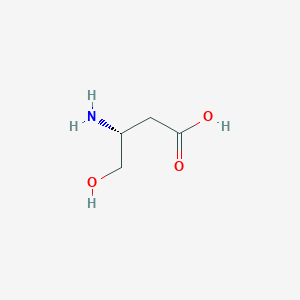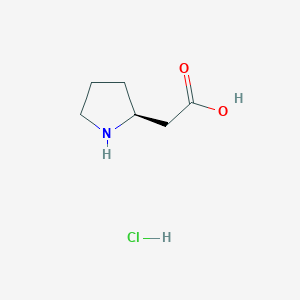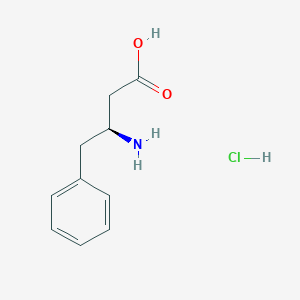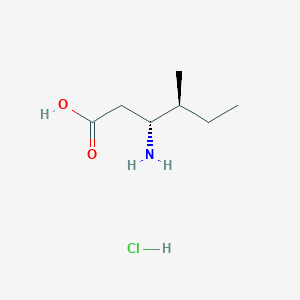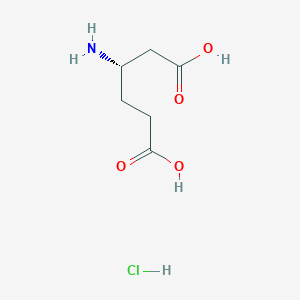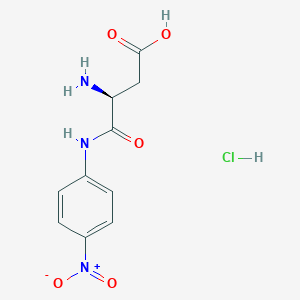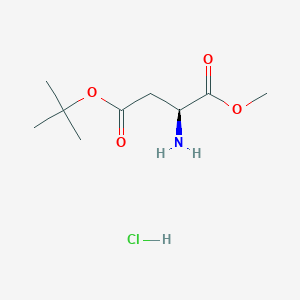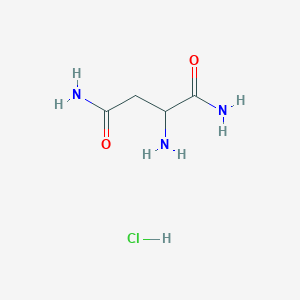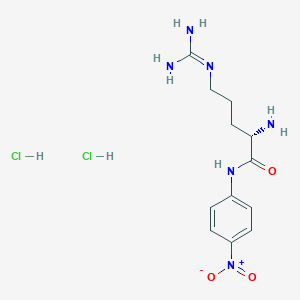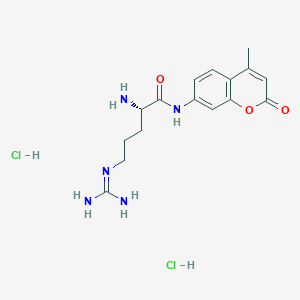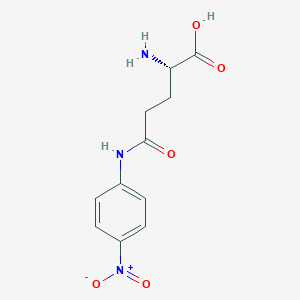
(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid
Übersicht
Beschreibung
p-Nitrophenyl-Glutamylanilid: ist eine synthetische organische Verbindung, die für ihre Anwendungen in der biochemischen Forschung bekannt ist. Sie wird häufig als Substrat in enzymatischen Assays verwendet, um die Aktivität verschiedener Enzyme zu untersuchen, insbesondere derer, die am Metabolismus von Glutamin und verwandten Verbindungen beteiligt sind .
Wirkmechanismus
Target of Action
For instance, compounds with a nitrophenyl group have been found to interact with enzymes like chymotrypsin
Mode of Action
Compounds containing a nitrophenyl group are known to undergo nucleophilic aromatic substitution reactions . In these reactions, an electron-poor aromatic ring is attacked by a nucleophile, resulting in a substitution reaction . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
For example, certain amino acids and their derivatives can influence the catabolic pathway of branched-chain amino acids
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . For instance, some compounds are metabolized into less active compounds through oxidation, reduction, and hydrolysis . These processes can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level . For instance, certain compounds can influence the activity of enzymes and other proteins, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For instance, certain herbicides, which are biologically active compounds, can cause unexpected repercussions by influencing microbial populations and soil enzyme activities .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von p-Nitrophenyl-Glutamylanilid erfolgt typischerweise durch die Reaktion von p-Nitrophenylamin mit Glutaminsäure. Der Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur und pH-Wert, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden: : Die industrielle Produktion von p-Nitrophenyl-Glutamylanilid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und präzisen Steuerungssystemen, um optimale Reaktionsbedingungen zu gewährleisten und eine hohe Ausbeute und Reinheit des Produkts zu erzielen .
Chemische Reaktionsanalyse
Arten von Reaktionen: : p-Nitrophenyl-Glutamylanilid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Diese Reaktionen werden oft durch spezifische Enzyme oder chemische Reagenzien katalysiert .
Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in den Reaktionen von p-Nitrophenyl-Glutamylanilid verwendet werden, sind Säuren, Basen und Oxidationsmittel. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Ergebnis, z. B. Temperatur, pH-Wert und Wahl des Lösungsmittels .
Hauptprodukte: : Die Hauptprodukte, die aus den Reaktionen von p-Nitrophenyl-Glutamylanilid gebildet werden, sind p-Nitroanilin und Glutaminsäurederivate. Diese Produkte werden häufig in weiteren biochemischen Studien und Anwendungen verwendet .
Wissenschaftliche Forschungsanwendungen
Chemie: : In der Chemie wird p-Nitrophenyl-Glutamylanilid als Modellsubstrat verwendet, um die Enzymkinematik und -mechanismen zu untersuchen. Es hilft Forschern zu verstehen, wie Enzyme mit Substraten interagieren und spezifische Reaktionen katalysieren .
Biologie: : In der biologischen Forschung wird p-Nitrophenyl-Glutamylanilid verwendet, um die Aktivität von Enzymen zu untersuchen, die am Aminosäurestoffwechsel beteiligt sind. Es ist besonders nützlich bei der Untersuchung der Funktion von Glutaminasen und verwandten Enzymen .
Medizin: : In der medizinischen Forschung wird p-Nitrophenyl-Glutamylanilid verwendet, um diagnostische Tests für Enzymmängel und andere Stoffwechselstörungen zu entwickeln. Es hilft bei der Identifizierung und Charakterisierung von enzymbedingten Krankheiten .
Industrie: : In der Industrie wird p-Nitrophenyl-Glutamylanilid bei der Herstellung von enzymbasierten Produkten wie Waschmitteln und Pharmazeutika verwendet. Es dient als wichtiges Zwischenprodukt bei der Synthese verschiedener bioaktiver Verbindungen .
Wirkmechanismus
Mechanismus: : Der Wirkmechanismus von p-Nitrophenyl-Glutamylanilid beinhaltet seine Interaktion mit spezifischen Enzymen, wie z. B. Glutaminasen. Diese Enzyme katalysieren die Hydrolyse der Verbindung, was zur Bildung von p-Nitroanilin und Glutaminsäure führt .
Molekularziele und -pfade: : Die primären molekularen Ziele von p-Nitrophenyl-Glutamylanilid sind Enzyme, die am Aminosäurestoffwechsel beteiligt sind. Die Verbindung interagiert mit diesen Enzymen, was zur Aktivierung oder Hemmung spezifischer Stoffwechselwege führt .
Analyse Chemischer Reaktionen
Types of Reactions: : p-Nitrophenyl glutamyl anilide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are often catalyzed by specific enzymes or chemical reagents .
Common Reagents and Conditions: : Common reagents used in the reactions of p-nitrophenyl glutamyl anilide include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products: : The major products formed from the reactions of p-nitrophenyl glutamyl anilide include p-nitroaniline and glutamic acid derivatives. These products are often used in further biochemical studies and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, p-nitrophenyl glutamyl anilide is used as a model substrate to study enzyme kinetics and mechanisms. It helps researchers understand how enzymes interact with substrates and catalyze specific reactions .
Biology: : In biological research, p-nitrophenyl glutamyl anilide is used to investigate the activity of enzymes involved in amino acid metabolism. It is particularly useful in studying the function of glutaminases and related enzymes .
Medicine: : In medical research, p-nitrophenyl glutamyl anilide is used to develop diagnostic assays for enzyme deficiencies and other metabolic disorders. It helps in the identification and characterization of enzyme-related diseases .
Industry: : In the industrial sector, p-nitrophenyl glutamyl anilide is used in the production of enzyme-based products, such as detergents and pharmaceuticals. It serves as a key intermediate in the synthesis of various bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Zu den Verbindungen, die p-Nitrophenyl-Glutamylanilid ähneln, gehören p-Nitrophenylamin, Glutaminsäurederivate und andere Substrate auf Nitroanilinbasis .
Einzigartigkeit: : Die Einzigartigkeit von p-Nitrophenyl-Glutamylanilid liegt in seiner spezifischen Struktur, die es ermöglicht, als vielseitiges Substrat für verschiedene enzymatische Assays zu dienen. Seine Fähigkeit, spezifische Reaktionen mit Enzymen einzugehen, macht es zu einem wertvollen Werkzeug in der biochemischen Forschung .
Eigenschaften
CAS-Nummer |
7300-59-6 |
|---|---|
Molekularformel |
C11H13N3O5 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(2S)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
WMZTYIRRBCGARG-VIFPVBQESA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Isomerische SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-] |
| 7300-59-6 | |
Synonyme |
7300-59-6; (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoicacid; L-gamma-Glutamyl-p-nitroanilide; N-(4-Nitrophenyl)-L-glutamine; L-Glutamine,N-(4-nitrophenyl)-; L-2-Amino-4'-nitroglutaranilicacid; gamma-Glutamine-4-nitroanilide; EINECS230-748-5; L-Glutamicacid5-(4-nitroanilide); GAMMA-L-GLUTAMYL-4-NITROANILIDE; L-|A-Glutamyl-p-nitroanilide; AC1L31YE; AC1Q5MF9; CHEMBL6251; G1135_SIGMA; SCHEMBL465891; CCRIS8420; L-.gamma.-Glutyl-p-nitroanilide; MolPort-003-935-181; WMZTYIRRBCGARG-VIFPVBQESA-N; .gamma.-L-Glutamyl-p-nitroanilide; L-.gamma.-Glutamyl-p-nitroanilide; 110893-27-1; L-Glutamicacid-(4-nitroanilide); L-Glutamicacid-5(4-nitroanilide) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


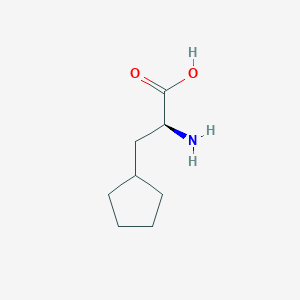
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
